N-Benzyl-4-iodobenzenecarboximidamide
Description
N-Benzyl-4-iodobenzenecarboximidamide is a synthetic organic compound characterized by a benzene ring substituted with an iodine atom at the para position and a benzyl group attached to the carboximidamide moiety. Its molecular structure combines aromaticity (due to the benzene ring) with polarizable halogen (iodine) and a reactive amidine group, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. The iodine substituent enhances electrophilicity and may facilitate cross-coupling reactions, while the benzyl group could influence solubility and steric effects.
Properties
Molecular Formula |
C14H13IN2 |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
N'-benzyl-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C14H13IN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
XGLWOCBHMMRPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-iodobenzenecarboximidamide typically involves the reaction of 4-iodobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-iodobenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenecarboximidamides, while oxidation and reduction reactions may produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: N-Benzyl-4-iodobenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of specialty chemicals and materials. It is also used in the production of certain polymers and resins .
Mechanism of Action
The mechanism of action of N-Benzyl-4-iodobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from structurally related compounds:
Structural Analogues
- N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (): Substituents: Features a hydroxymethyl group at the para position and a hydroxylated amidine group. Reactivity: The hydroxyl groups may confer hydrogen-bonding capacity, contrasting with the iodine and benzyl groups in the target compound.
Benzathine Benzylpenicillin ():
- Structure : A penicillin derivative complexed with dibenzylethylenediamine.
- Key Differences : While it contains benzyl groups, its biological activity (antibiotic) and complex salt formulation differ fundamentally from the amidine-iodobenzene scaffold of the target compound.
Functional Comparison (Hypothetical)
| Property | N-Benzyl-4-iodobenzenecarboximidamide (Hypothetical) | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | Benzathine Benzylpenicillin |
|---|---|---|---|
| Substituent Reactivity | Iodine (electrophilic), benzyl (steric) | Hydroxymethyl (polar), hydroxyl (H-bonding) | Benzylpenicillin (β-lactam) |
| Solubility | Likely low due to iodine and benzyl | Higher due to polar groups | Low (salt form enhances) |
| Biological Activity | Unreported | Unreported | Antibiotic |
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